molecular formula C13H16ClNO4 B6218702 methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate CAS No. 2758005-13-7

methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate

Cat. No.: B6218702
CAS No.: 2758005-13-7
M. Wt: 285.7
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Description

Methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate: is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with acetyl, chloroacetyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features suggest it could be a precursor for compounds with biological activity, such as anti-inflammatory or anticancer agents.

Industry

In the materials science field, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The acetyl and chloroacetyl groups could facilitate binding to active sites, while the pyrrole ring might interact with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-acetyl-2-(2-bromoacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    Methyl 3-[4-acetyl-2-(2-fluoroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate: Similar structure but with a fluoroacetyl group instead of chloroacetyl.

Uniqueness

Methyl 3-[4-acetyl-2-(2-chloroacetyl)-5-methyl-1H-pyrrol-3-yl]propanoate is unique due to the presence of the chloroacetyl group, which can participate in specific chemical reactions not possible with other halogenated derivatives. This makes it a valuable intermediate for synthesizing compounds with unique properties and potential biological activities.

Properties

CAS No.

2758005-13-7

Molecular Formula

C13H16ClNO4

Molecular Weight

285.7

Purity

95

Origin of Product

United States

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